molecular formula C12H14N2O6S B7495636 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid

5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid

Cat. No. B7495636
M. Wt: 314.32 g/mol
InChI Key: FGLWRNNFMXEKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a sulfonamide derivative of salicylic acid and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB pathway and the Akt pathway. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is its relatively low toxicity, making it a suitable candidate for in vitro and in vivo experiments. However, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is also relatively unstable and has a short half-life, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid. One area of research is the development of more stable analogs of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential use of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid in combination with other therapeutic agents, such as chemotherapy drugs or immunomodulatory agents. Finally, the potential use of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid as a diagnostic tool for cancer and other diseases is an area of research that warrants further investigation.
Conclusion
In conclusion, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is a promising compound with potential applications in a variety of scientific research fields. Its mechanism of action and biochemical and physiological effects make it a promising candidate for cancer therapy, neuroprotection, and immunomodulation. While there are some limitations to its use in experimental settings, further research into the development of more stable analogs and the investigation of its potential use in combination with other therapeutic agents could lead to new and exciting discoveries in the field of scientific research.

Synthesis Methods

5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid can be synthesized through a multistep process starting from salicylic acid. The first step involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected salicylic acid is then reacted with N-carbobenzyloxyglycine to form an ester intermediate. The ester intermediate is then treated with thionyl chloride to form an acid chloride, which is then reacted with N-(tert-butoxycarbonyl)pyrrolidine to form the desired product, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid.

Scientific Research Applications

5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been shown to inhibit the activation of immune cells, making it a potential therapeutic agent for autoimmune diseases.

properties

IUPAC Name

5-(2-carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c13-11(16)9-2-1-5-14(9)21(19,20)7-3-4-10(15)8(6-7)12(17)18/h3-4,6,9,15H,1-2,5H2,(H2,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLWRNNFMXEKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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